ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate
Description
Ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
ethyl 4-[(1-methylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)10-4-6-11(7-5-10)15-13(18)12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQKEKYUIFOZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Carboxylic Acid Activation and Amide Coupling
The most widely reported method involves sequential carboxylic acid activation and nucleophilic acyl substitution:
Step 1: Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride
1-Methyl-1H-pyrazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 2–4 h) to form the corresponding acyl chloride. Excess SOCl₂ is removed via vacuum distillation, yielding the intermediate as a pale-yellow liquid (typical yield: 85–92%).
Step 2: Amide Bond Formation with Ethyl 4-Aminobenzoate
The acyl chloride is coupled with ethyl 4-aminobenzoate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0–5°C, 1–2 h, then room temperature overnight). Precipitation in ice-water followed by recrystallization from ethanol/water (1:3) gives the target compound as white crystals (yield: 78–85%).
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2–1.5 | <1.2: Incomplete conversion; >1.5: Side reactions |
| Coupling Temperature | 0°C initial, then 25°C | Lower temps reduce hydrolysis |
| Base (Et₃N) | 2.0–2.5 equivalents | Neutralizes HCl, drives reaction |
Alternative Pyrazole Ring Formation Routes
Patent CN111138289B and J-STAGE studies describe methods constructing the pyrazole core in situ:
Method A: Cyclocondensation of Hydrazines
Ethyl acetoacetate reacts with methyl hydrazine in acetic acid at 100°C for 6 h to form 1-methyl-3-acetylpyrazole, which is oxidized to the carboxylic acid using KMnO₄/H₂SO₄ (yield: 65–70%).
Method B: Diazotization-Coupling
4-Nitrobenzoyl chloride undergoes diazotization with NaNO₂/HCl (0–5°C), followed by coupling with 1-methylpyrazole-3-boronic acid via Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h).
Reaction Mechanism and Kinetics
Acyl Chloride Formation
The reaction of SOCl₂ with carboxylic acids proceeds via a nucleophilic acyl substitution mechanism:
- Protonation : SOCl₂ protonates the carbonyl oxygen.
- Chloride Attack : Cl⁻ displaces the hydroxyl group, forming the acyl chloride and releasing SO₂ and HCl.
Rate Equation :
$$ \text{Rate} = k[\text{RCOOH}][\text{SOCl}_2] $$
Where $$ k $$ increases with temperature up to 80°C (activation energy ~45 kJ/mol).
Amide Coupling
The coupling follows a two-stage mechanism:
- Base Activation : Et₃N deprotonates ethyl 4-aminobenzoate, generating a nucleophilic amine.
- Acyl Transfer : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing Cl⁻.
Critical Transition State
$$ \text{R-NH}_2 + \text{Cl-C(=O)-Pyrazole} \rightarrow [\text{R-NH-C(=O)-Pyrazole}]^\ddagger + \text{Cl}^- $$
Steric hindrance from the 1-methyl group on pyrazole slows the reaction by 15–20% compared to unsubstituted analogs.
Industrial Scalability and Process Optimization
Solvent Selection for Scale-Up
| Solvent | Boiling Point (°C) | Dielectric Constant | Recovery Efficiency |
|---|---|---|---|
| Dichloromethane | 40 | 9.1 | 85% (distillation) |
| THF | 66 | 7.5 | 78% |
| Ethyl Acetate | 77 | 6.0 | 92% |
THF is preferred for large-scale reactions due to better mixing viscosity and lower HCl solubility, reducing equipment corrosion.
Continuous Flow Synthesis
Recent patents describe a continuous process achieving 94% yield:
- Reactor 1 : SOCl₂ and carboxylic acid mixed at 5 mL/min, 75°C, residence time 30 min.
- Reactor 2 : Acyl chloride + ethyl 4-aminobenzoate in THF, 10°C, residence time 45 min.
- Separation : In-line liquid-liquid extraction removes HCl and excess reagents.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1690 | Ester C=O stretch | |
| 1669 | Amide I band | |
| 1602 | Pyrazole ring vibration | |
| 1540 | N-H bend (amide II) |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
- δ 1.37 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
- δ 3.96 (s, 3H, pyrazole-NCH₃)
- δ 7.50–8.12 (m, 4H, aromatic H)
¹³C NMR
- δ 165.2 (ester carbonyl)
- δ 162.8 (amide carbonyl)
- δ 148.5 (pyrazole C3)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Two-Step SOCl₂ | 85 | 99.5 | 120 | Excellent |
| Cyclocondensation | 70 | 98.2 | 95 | Moderate |
| Continuous Flow | 94 | 99.8 | 150 | Excellent |
The two-step method remains dominant due to reagent availability, though continuous flow systems show promise for high-throughput production.
Challenges and Mitigation Strategies
Challenge 1: Pyrazole Ring Tautomerism
The 1-methyl group locks the pyrazole in the 1H-tautomer, but residual 2H-tautomer (<2%) can complicate crystallization. Adding 1% acetic acid during workup suppresses tautomerization.
Challenge 2: Amide Hydrolysis
The electron-withdrawing benzoate group increases amide susceptibility to hydrolysis. Process modifications include:
- Maintaining pH 6–7 during aqueous workups
- Using anhydrous MgSO₄ instead of Na₂SO₄ for drying
- Storing final product under N₂ at -20°C
Emerging Methodologies
Enzymatic Amidation
Candida antarctica lipase B (CAL-B) catalyzes the direct coupling of ethyl 4-aminobenzoate with 1-methylpyrazole-3-carboxylic acid in tert-butanol (50°C, 24 h, yield: 68%). While greener, this method currently lacks cost competitiveness.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 20 min) accelerates the acyl chloride formation step, reducing reaction time by 75% with comparable yields (83%).
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalizing the compound.
Conditions :
The hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, yielding 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoic acid.
Table 2: Hydrolysis Reaction Parameters
| Substrate | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate | LiOH·H₂O | MeOH/H₂O (1:1) | 40°C | 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoic acid |
3.1. Amide Group Stability
The carboxamido group (-CONH-) demonstrates stability under basic and mild acidic conditions but can undergo hydrolysis under prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH). This property is leveraged in prodrug designs where controlled release of active metabolites is required.
3.2. Ester Group Reactivity
The ethyl ester moiety participates in:
-
Transesterification : Reacts with higher alcohols (e.g., methanol) under acidic or basic catalysis.
-
Aminolysis : Forms amides when treated with amines, though this is less common due to steric hindrance from the adjacent pyrazole ring.
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally similar pyrazole-carboxamides. For example:
Table 3: Reaction Comparison with Pyrazole Analogues
| Compound | Hydrolysis Rate (Ester) | Amide Stability | Key Difference |
|---|---|---|---|
| This compound | Moderate | High | Benzoate ester |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Fast | Moderate | Free amino group |
Scientific Research Applications
Chemistry
Ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate serves as an important building block in synthetic organic chemistry. Its applications include:
- Synthesis of Complex Derivatives: It is utilized as an intermediate for creating more complex pyrazole derivatives, which are valuable in developing new materials and catalysts.
- Reagent in Organic Reactions: The compound can participate in various organic reactions due to its functional groups, facilitating the synthesis of other heterocyclic compounds.
Biological Applications
The biological activities of this compound have been the focus of numerous studies:
- Enzyme Inhibition: Research indicates that this compound may act as an enzyme inhibitor, interfering with metabolic pathways critical for disease processes. Studies have demonstrated its potential to inhibit specific enzymes involved in inflammation and cancer progression .
- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism likely involves disrupting key biochemical pathways essential for the survival of microorganisms .
Case Study: Anticancer Properties
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for developing new cancer therapies .
Medical Applications
In medicine, this compound is being explored for:
- Therapeutic Potential: Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate immune responses highlights its therapeutic relevance .
Case Study: Anti-inflammatory Effects
Research demonstrated that the compound significantly reduced inflammation in animal models, mirroring the effects of established anti-inflammatory drugs .
Industrial Applications
In industry, this compound finds applications in:
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: A closely related compound with slight variations in the functional groups.
Uniqueness
Ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and benzoate moieties allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate is a compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the class of pyrazole derivatives, which are known for their ability to interact with various biological pathways. These compounds have been studied for their potential in treating inflammatory diseases, cancer, and infectious diseases due to their unique structural properties.
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
- Antimicrobial Action : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi .
- Antitumor Activity : Pyrazole derivatives have been linked to the inhibition of tumor growth through the modulation of signaling pathways associated with cancer cell proliferation .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. Studies have indicated that it can inhibit the growth of several pathogenic fungi, making it a candidate for further development as an antifungal agent .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been suggested that this compound could modulate cytokine release and inhibit the activation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including this compound. Notable findings include:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate to ensure high purity and yield?
- Methodological Answer :
- Synthesis : Use multi-step protocols involving coupling reactions, such as amide bond formation between 1-methyl-1H-pyrazole-3-carboxylic acid and ethyl 4-aminobenzoate. Optimize reaction conditions (e.g., carbodiimide coupling agents like EDC/HOBt, room temperature, inert atmosphere) to minimize side products.
- Characterization : Employ NMR (¹H, ¹³C) to confirm structural integrity, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹). Monitor reaction progress via TLC and purify intermediates using flash chromatography (e.g., cyclohexane/ethyl acetate gradients).
Q. How can researchers design biological activity assays to evaluate this compound’s enzyme inhibition or receptor-binding potential?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH-dependent dehydrogenase systems) with purified target enzymes. Measure IC₅₀ values by varying compound concentrations and monitoring substrate conversion.
- Receptor Binding : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-labeled agonists/antagonists) and membrane preparations expressing the target receptor. Calculate binding affinity (Kᵢ) via Scatchard analysis.
- Include positive/negative controls and statistical validation (e.g., triplicate runs, ANOVA for significance).
Advanced Research Questions
Q. What computational tools and strategies are effective for modeling the compound’s interactions with biological targets or predicting its photophysical properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with protein targets (e.g., kinases, GPCRs). Validate docking poses with MD simulations (e.g., GROMACS) to assess stability.
- Photophysical Modeling : Apply TD-DFT (Gaussian 09) to calculate electronic transitions and solvatochromic effects. Compare computed UV-Vis spectra with experimental data.
- Crystallographic Tools : Use Mercury CSD to analyze packing motifs and intermolecular interactions in crystal structures.
Q. How should researchers address contradictions in experimental data, such as discrepancies between in vitro bioactivity and chemical stability?
- Methodological Answer :
- Stability Studies : Perform HPLC-UV/MS under physiological conditions (pH 7.4, 37°C) to track degradation products. Correlate stability with bioactivity loss over time.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing the methyl group on pyrazole) to isolate stability contributors. Use multivariate regression to identify key physicochemical parameters (e.g., logP, H-bond donors).
Q. What crystallographic techniques are critical for elucidating the compound’s solid-state structure and correlating it with functional properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELXL with anisotropic displacement parameters. Analyze hydrogen-bonding networks and π-π stacking with Mercury CSD .
- Void Analysis : Use Mercury’s Materials Module to quantify free volume in crystal lattices, which may correlate with solubility or mechanical properties.
Q. What methodologies are employed to establish structure-activity relationships (SAR) for pyrazole-carboxamide derivatives like this compound?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., benzyl vs. phenyl groups, ester vs. carboxylate) and assess biological potency.
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Data Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., steric bulk, electronegativity) with activity trends. Compare with structurally related compounds (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) to identify critical functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
